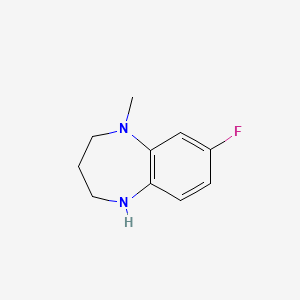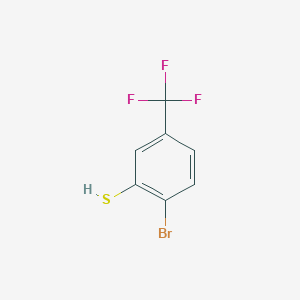
2-溴-5-三氟甲基苯硫酚
描述
2-Bromo-5-trifluoromethylbenzenethiol is a chemical compound with the molecular formula C7H4BrF3S . It has an average mass of 257.071 Da and a monoisotopic mass of 255.916916 Da . It is also known by other names such as 2-Brom-5-(trifluormethyl)benzolthiol, 2-Bromo-5-(trifluoromethyl)benzenethiol, and 2-Bromo-5-(trifluorométhyl)benzènethiol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-trifluoromethylbenzenethiol consists of 12 atoms and 12 bonds . The compound has a complex structure with bromine, fluorine, and sulfur atoms attached to a benzene ring .Physical And Chemical Properties Analysis
2-Bromo-5-trifluoromethylbenzenethiol has a density of 1.694±0.06 g/cm3 . Its boiling point is predicted to be 239.9±40.0 °C . The molecular weight of the compound is 257.07 .科学研究应用
合成中间体和反应
交叉偶联反应
该化合物在促进交叉偶联反应中的潜力已被探索。例如,铁催化的交叉偶联反应已被证明是一种可扩展的合成免疫抑制剂的方法,突出了卤代苯在药物合成中的效用 (Seidel, Laurich, & Fürstner, 2004)。
微流合成
用于合成氟化化合物(例如 2,4,5-三氟苯甲酸)的微流工艺的开发强调了卤代中间体在提高化学过程中的效率和产率中的作用 (Deng 等人,2015)。
聚合物合成
研究表明,卤代苯用于合成超支化聚合物,为设计在涂料、粘合剂和纳米技术中具有潜在应用的材料提供了见解 (Uhrich, Hawker, Fréchet, & Turner, 1992)。
材料科学应用
共价有机骨架 (COF)
卤代化合物与其他有机分子缩合形成 COF 的研究显示了创造具有在储气、分离和催化中应用的多孔材料的有希望的方向 (Uribe-Romo 等人,2011)。
高温质子交换膜
使用源自卤代化合物的三官能交联剂制造用于燃料电池的交联聚苯并咪唑膜,说明了这些分子在推进能源技术中的重要性 (Yang 等人,2018)。
环境研究
- 溴化阻燃剂:对野生动物(例如来自挪威北极的鸥)中溴化阻燃剂存在的调查强调了卤代有机化合物的环境影响以及监测和监管其使用的必要性 (Verreault 等人,2007)。
安全和危害
The safety data sheet for 2-Bromo-5-trifluoromethylbenzenethiol indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid exposure, including wearing protective clothing and ensuring good ventilation .
生化分析
Biochemical Properties
2-Bromo-5-trifluoromethylbenzenethiol plays a significant role in biochemical reactions, particularly those involving thiol groups. Thiol groups are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. 2-Bromo-5-trifluoromethylbenzenethiol can interact with enzymes and proteins that contain cysteine residues, forming covalent bonds with the thiol groups of these residues. This interaction can lead to the modification of enzyme activity and protein function. Additionally, 2-Bromo-5-trifluoromethylbenzenethiol can interact with other biomolecules such as glutathione, a tripeptide involved in cellular redox regulation .
Cellular Effects
2-Bromo-5-trifluoromethylbenzenethiol has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of signaling proteins that contain thiol groups. For example, the compound can inhibit the activity of protein tyrosine phosphatases, which are enzymes that dephosphorylate tyrosine residues on proteins, thereby regulating signal transduction pathways. Additionally, 2-Bromo-5-trifluoromethylbenzenethiol can impact gene expression by altering the redox state of transcription factors and other regulatory proteins. This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-5-trifluoromethylbenzenethiol involves its ability to form covalent bonds with thiol groups on proteins and enzymes. This covalent modification can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification. For example, the compound can inhibit the activity of enzymes such as protein tyrosine phosphatases by forming a covalent bond with the active site cysteine residue. This inhibition can result in the accumulation of phosphorylated proteins and altered cellular signaling. Additionally, 2-Bromo-5-trifluoromethylbenzenethiol can induce changes in gene expression by modifying the redox state of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-trifluoromethylbenzenethiol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular function. Long-term studies have shown that 2-Bromo-5-trifluoromethylbenzenethiol can have sustained effects on cellular processes, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-trifluoromethylbenzenethiol in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, 2-Bromo-5-trifluoromethylbenzenethiol can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies have shown that high doses of 2-Bromo-5-trifluoromethylbenzenethiol can lead to adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
2-Bromo-5-trifluoromethylbenzenethiol is involved in various metabolic pathways, primarily those related to thiol metabolism. The compound can interact with enzymes such as glutathione S-transferases, which are involved in the detoxification of reactive oxygen species and other harmful compounds. Additionally, 2-Bromo-5-trifluoromethylbenzenethiol can affect metabolic flux by modifying the activity of key metabolic enzymes. This can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-trifluoromethylbenzenethiol is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters that recognize its structural features. Once inside the cell, 2-Bromo-5-trifluoromethylbenzenethiol can bind to intracellular proteins and accumulate in specific cellular compartments. This localization can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-Bromo-5-trifluoromethylbenzenethiol is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting sequences on proteins. Additionally, post-translational modifications such as phosphorylation can affect the localization and activity of 2-Bromo-5-trifluoromethylbenzenethiol. This subcellular localization is crucial for its function, as it determines the specific cellular processes that the compound can modulate .
属性
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVCDJUEVOLNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)
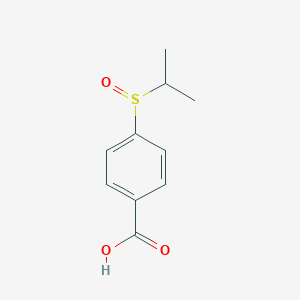
![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
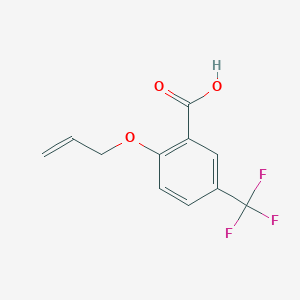
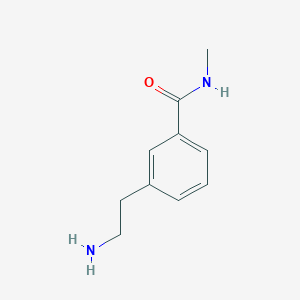

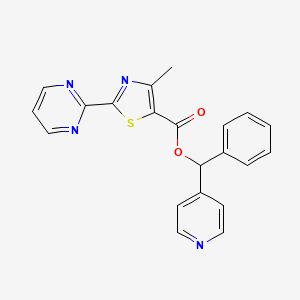
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
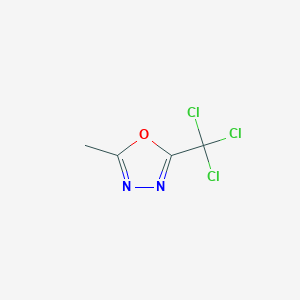
![2,2,2-trifluoroethyl N-[2-chloro-5-(dimethylcarbamoyl)phenyl]carbamate](/img/structure/B1523891.png)
